

# Application Notes and Protocols for Photoredox Reactions with Fukuzumi's Catalyst

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## Compound of Interest

Compound Name: 9-Mesityl-10-methylacridinium

Cat. No.: B1239669

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This document provides detailed application notes and experimental protocols for conducting photoredox reactions utilizing Fukuzumi's catalyst, **9-mesityl-10-methylacridinium** ion (Acr<sup>+</sup>-Mes). This powerful organic photocatalyst enables a variety of synthetic transformations under mild conditions, driven by visible light.

## Introduction

Fukuzumi's catalyst is a highly efficient organic photoredox catalyst known for its strong oxidizing ability in the excited state.<sup>[1][2]</sup> Upon irradiation with visible light, it can facilitate a wide range of chemical transformations, including but not limited to, anti-Markovnikov hydrofunctionalization of alkenes, oxygenations, and carbon-carbon bond formations.<sup>[2][3]</sup> Its metal-free nature and operation under mild reaction conditions make it an attractive tool in modern organic synthesis and drug development.<sup>[4]</sup>

The general principle of catalysis involves the photoexcitation of the acridinium salt, which then engages in a single-electron transfer (SET) with a substrate to generate a reactive radical cation intermediate.<sup>[5]</sup> This initiates a cascade of reactions leading to the desired product, followed by the regeneration of the ground-state photocatalyst.<sup>[5]</sup>

## Key Advantages of Fukuzumi's Catalyst:

- Metal-Free: Avoids contamination of products with transition metals.<sup>[4]</sup>

- Mild Reaction Conditions: Reactions are typically conducted at room temperature using visible light sources like blue LEDs.[4]
- High Oxidizing Power: The excited state of the catalyst is a potent oxidant, capable of activating a broad range of substrates.[1][4]
- Air and Moisture Stability: The catalyst is generally stable to air and moisture, simplifying experimental setup.[4]
- Anti-Markovnikov Selectivity: Enables access to products with regioselectivity that is complementary to traditional methods.[4][6]

## Experimental Protocols

### General Protocol for a Photoredox Reaction

This protocol provides a general procedure for conducting a photoredox reaction with Fukuzumi's catalyst. Specific modifications regarding substrates, co-catalysts, and solvents will be required for different transformations.

#### Materials:

- Fukuzumi's catalyst (e.g., **9-mesityl-10-methylacridinium** perchlorate or tetrafluoroborate)
- Substrate (e.g., alkene)
- Co-catalyst/Additive (if required, e.g., hydrogen atom transfer agent like 2-phenylmalononitrile or a thiol)[6]
- Anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or acetonitrile (MeCN))
- Reaction vessel (e.g., borosilicate glass vial with a magnetic stir bar)
- Visible light source (e.g., blue LED flood lamp, ~450 nm)
- Inert gas supply (e.g., nitrogen or argon)
- Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

**Procedure:**

- Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add Fukuzumi's catalyst (typically 1-5 mol%).
- Addition of Reagents: Add the substrate (1.0 equiv), co-catalyst/additive (if required), and anhydrous solvent.
- Degassing: Seal the vial and degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
- Irradiation: Place the reaction vial at a fixed distance from the visible light source. For temperature control, a fan can be used to maintain ambient temperature.
- Reaction Monitoring: Stir the reaction mixture under continuous irradiation. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Once the reaction is complete, turn off the light source and remove the reaction vial. Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to isolate the desired product.
- Characterization: Characterize the purified product using standard analytical techniques (e.g.,  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry).

## Protocol for Anti-Markovnikov Hydroetherification of Alkenols

This protocol is adapted from studies on the intramolecular hydroetherification of alkenols.[\[6\]](#)[\[7\]](#)

**Materials:**

- **9-mesityl-10-methylacridinium** perchlorate (5 mol%)

- Alkenol substrate (1.0 equiv)
- 2-Phenylmalononitrile (10-20 mol%) as a hydrogen atom transfer (HAT) catalyst[6]
- Anhydrous 1,2-dichloroethane (DCE)
- Blue LEDs (450 nm)

Procedure:

- In an oven-dried vial, combine **9-mesityl-10-methylacridinium** perchlorate (5 mol%), the alkenol substrate (1.0 equiv), and 2-phenylmalononitrile (10 mol%).
- Add anhydrous DCE to achieve the desired concentration (e.g., 0.1 M).
- Degas the solution with argon for 20 minutes.
- Seal the vial and place it before a 450 nm blue LED lamp, ensuring continuous stirring.
- Irradiate for the specified time (typically 12-24 hours), monitoring by TLC.
- Upon completion, concentrate the mixture in vacuo.
- Purify the residue by silica gel chromatography to yield the cyclized ether product.

## Quantitative Data

The following tables summarize representative quantitative data for various photoredox reactions catalyzed by Fukuzumi's catalyst.

Table 1: Anti-Markovnikov Hydroetherification of Alkenols[6]

Substrate	Catalyst Loading (mol%)	HAT Catalyst (mol%)	Solvent	Time (h)	Yield (%)
2,2-dimethyl-4-phenylpent-4-en-1-ol	5	10	DCE	12	80
4-(4-chlorophenyl)-2,2-dimethylpent-4-en-1-ol	5	10	DCE	12	60
4-phenylpent-4-en-1-ol	5	10	DCE	12	82
2,2-dimethyl-5-phenylhex-5-en-1-ol	5	20	DCE	24	68

Table 2: Intermolecular Anti-Markovnikov Hydroamination of Alkenes[8]

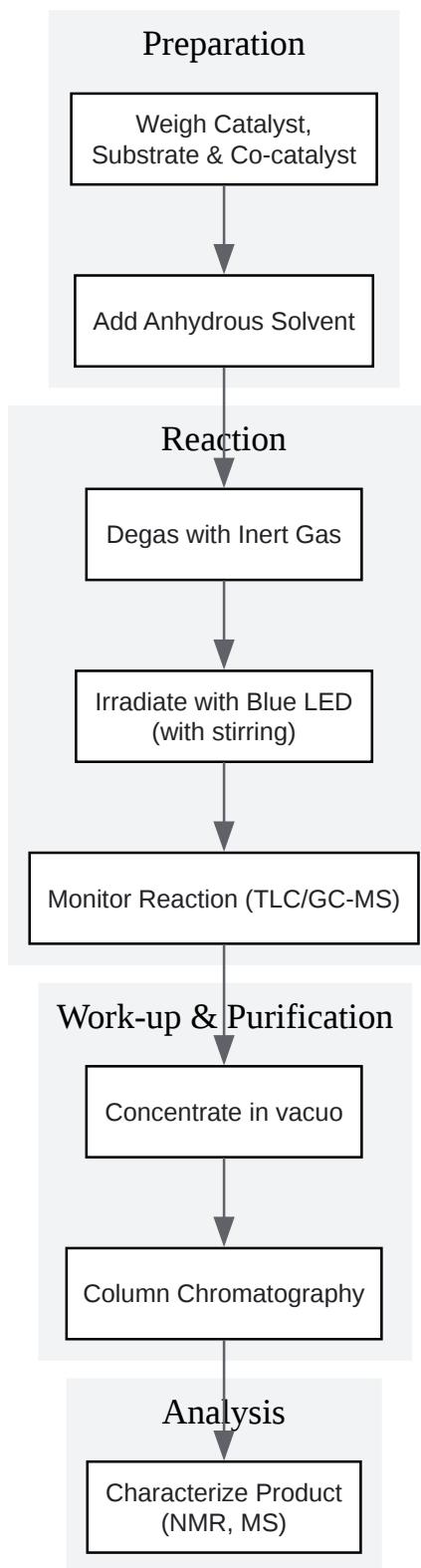
Alkene	Amine	Catalyst Loading (mol%)	Co-catalyst (mol%)	Solvent	Time (h)	Yield (%)
$\beta$ -methylstyrene	Triflameide	2	Thiophenol (20)	DCE	12	87
4-methoxy- $\beta$ -methylstyrene	Triflameide	2	Thiophenol (20)	DCE	12	75
1-phenylcyclohexene	Triflameide	2	Thiophenol (20)	DCE	24	65
$\beta$ -methylstyrene	Imidazole	2	Thiophenol (20)	DCE	24	55

Table 3: Photocatalytic Oxygenation of Toluene Derivatives[1]

Substrate	Catalyst	Catalyst Loading ( $\mu$ M)	Solvent	Time (h)	Product Yield (%)
Toluene	$\text{Acr}^+ - \text{XylCl}$	100	MeCN	6	Benzaldehyde (30), Benzyl alcohol (10)
p-Xylene	$\text{Acr}^+ - \text{XylCl}$	100	MeCN	6	p-Tolualdehyde (45), p-Methylbenzyl alcohol (15)

## Visualizations

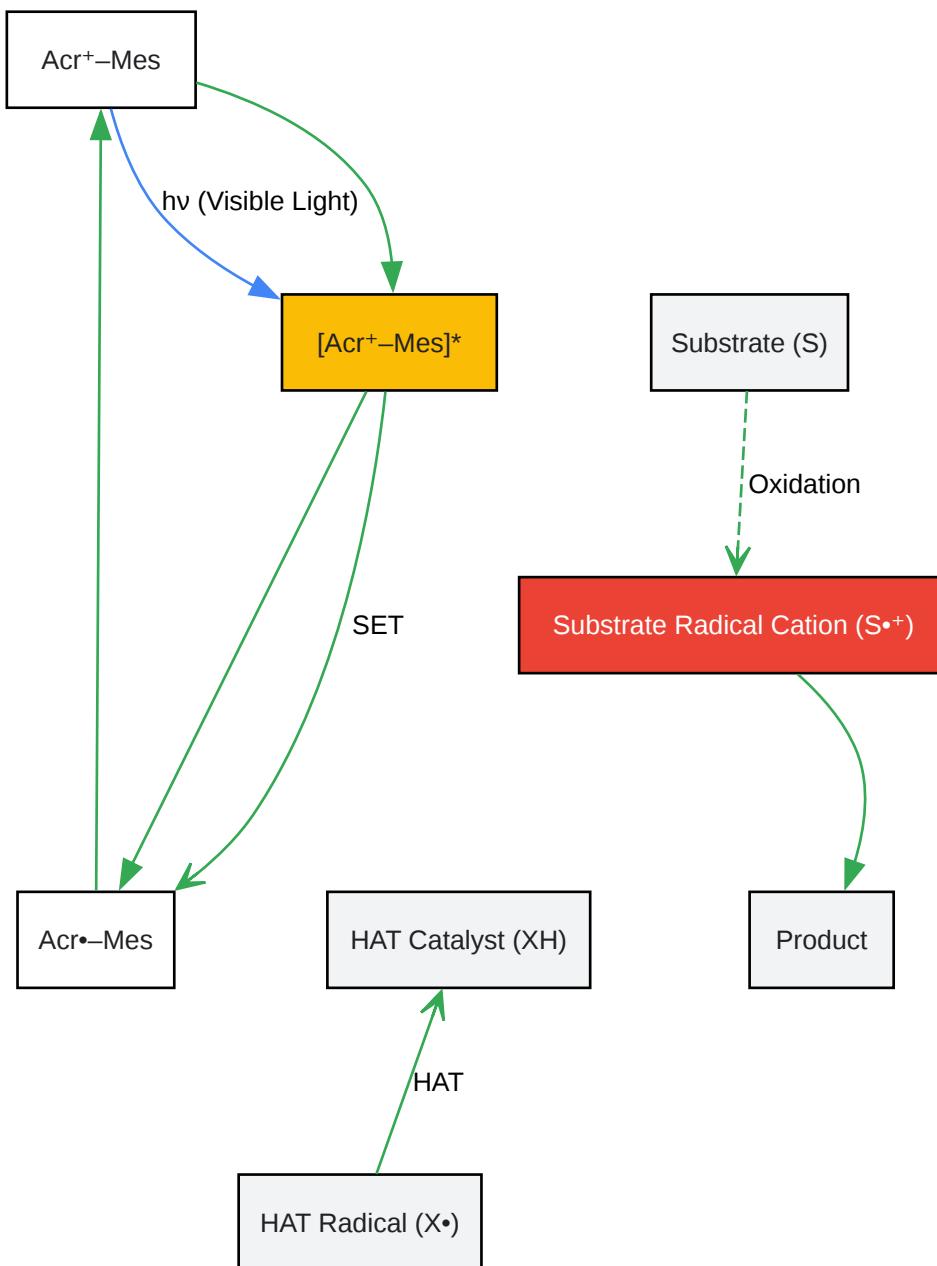
# Experimental Workflow



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Caption: General workflow for a photoredox reaction.

## Catalytic Cycle of Fukuzumi's Catalyst



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Caption: Photocatalytic cycle of Fukuzumi's catalyst.

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